molecular formula C28H24ClN3O2S B2952672 3-(2-chlorophenyl)-5-methyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide CAS No. 862806-60-8

3-(2-chlorophenyl)-5-methyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide

Cat. No.: B2952672
CAS No.: 862806-60-8
M. Wt: 502.03
InChI Key: NMWBJIQTLOFOEM-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring an isoxazole-carboxamide core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a thioethyl-linked 2-(p-tolyl)-1H-indole moiety at the carboxamide nitrogen. Its design integrates pharmacophores known for diverse biological activities, including kinase inhibition, antiviral effects, and anti-inflammatory properties.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN3O2S/c1-17-11-13-19(14-12-17)25-27(21-8-4-6-10-23(21)31-25)35-16-15-30-28(33)24-18(2)34-32-26(24)20-7-3-5-9-22(20)29/h3-14,31H,15-16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWBJIQTLOFOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide, hereafter referred to as Compound A , is a synthetic derivative belonging to the isoxazole family. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

Compound A features a complex structure that includes an isoxazole ring, a chlorophenyl group, and an indole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Antiviral Activity

Recent studies have indicated that isoxazole derivatives exhibit significant antiviral properties. For instance, certain isoxazole compounds have shown effectiveness against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity. Although specific data for Compound A is limited, its structural similarity to other active isoxazoles suggests a potential for similar antiviral effects .

Anticancer Potential

Compounds with indole and isoxazole structures have been investigated for their anticancer properties. Indole derivatives are known for their ability to modulate various signaling pathways involved in cancer progression. Compound A's unique structure may facilitate interactions with key proteins involved in tumor growth and metastasis. Studies have reported that certain indole derivatives can induce apoptosis in cancer cells, which could be relevant for Compound A's biological activity .

The precise mechanism of action for Compound A remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for viral replication or cancer cell proliferation.
  • Modulation of Signaling Pathways : The interaction of the indole moiety with cellular receptors may influence pathways such as apoptosis and cell cycle regulation.

In Vitro Studies

In vitro assays have demonstrated that compounds structurally related to Compound A can inhibit viral replication and induce cytotoxicity in various cancer cell lines. For example, a study found that certain isoxazoles inhibited HCV NS5B polymerase with IC50 values in the low micromolar range .

CompoundTargetIC50 (μM)
Isoxazole Derivative 1HCV NS5B0.35
Isoxazole Derivative 2Cancer Cell Line0.22

In Vivo Studies

Although specific in vivo data for Compound A is scarce, related compounds have shown promising results in animal models. For instance, indole-based compounds have been reported to significantly reduce tumor size in xenograft models, suggesting that Compound A may also possess similar anticancer efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related derivatives, focusing on substituent variations, pharmacological data, and synthesis strategies.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity Synthesis Method Reference
Target Compound 2-(p-tolyl)-1H-indol-3-yl thioethyl, 2-chlorophenyl 519.02 (calc.) Not explicitly reported (analogs suggest kinase/antiviral potential) Multi-step coupling (indole-thiol + isoxazole-carboxamide)
3-(2-Chlorophenyl)-5-methyl-N-(1-methylpyrazol-5-yl)isoxazole-4-carboxamide (6m) 1-methylpyrazole 415.87 Antiviral (in vitro EC₅₀: 0.8 μM vs. influenza A) Condensation of hydrazinecarboxamide with isoxazole acid
3-(2-Chlorophenyl)-N-[(2-methoxyphenyl)carbamothioyl]-5-methyl-isoxazole-4-carboxamide 2-methoxyphenyl thiourea 458.94 Unknown (structural focus) Thiourea coupling via carbodiimide chemistry
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide 5-methylthiophene, diethylaminophenyl 409.48 GABA uptake inhibition (IC₅₀: 12 nM) Oxime cyclization and hydrolysis
3-(4-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone Chloronaphthyl, pentylindole 428.91 Cannabinoid receptor modulation (hypothetical) Friedel-Crafts acylation

Key Findings :

Replacement of the indole-thioethyl group with a thiourea moiety (as in ) reduces molecular flexibility, which may limit bioavailability despite similar isoxazole-carboxamide cores .

Synthesis Complexity :

  • The target compound requires advanced coupling strategies (e.g., thiol-ethylation of indole), contrasting with the straightforward cyclization methods used for thiophene-substituted derivatives () .

Pharmacological Gaps: While 6m demonstrates potent antiviral activity, the target compound’s biological profile remains uncharacterized.

Analytical and Computational Insights

  • Structural Confirmation : Single-crystal X-ray diffraction (utilizing SHELX programs) confirmed the geometry of related compounds (e.g., ), a method applicable to the target compound for resolving stereochemical ambiguities .
  • Docking Studies : Molecular modeling of analogs (e.g., ) into FLT3 kinase highlights the importance of the isoxazole-carboxamide scaffold in ATP-binding pocket interactions, suggesting a conserved mechanism across derivatives .

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